molecular formula C25H31F6N3O2S B612058 MRK003 CAS No. 623165-93-5

MRK003

Número de catálogo: B612058
Número CAS: 623165-93-5
Peso molecular: 551.6 g/mol
Clave InChI: NKHUILHBYOOZDF-NCOIWELASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

MRK003 es un inhibidor preclínico de la γ-secretasa que ha mostrado un fuerte potencial terapéutico, particularmente en el tratamiento de células iniciadoras de glioblastoma. El compuesto ha sido estudiado por su capacidad para regular la viabilidad celular, la apoptosis y la pluripotencialidad en varios cánceres, incluyendo el glioblastoma .

Aplicaciones Científicas De Investigación

Multiple Myeloma and Non-Hodgkin Lymphoma

In studies involving multiple myeloma (MM) and non-Hodgkin lymphoma (NHL), MRK003 demonstrated significant anti-proliferative effects. Treatment with this compound led to:

  • Induction of caspase-dependent apoptosis.
  • Downregulation of key proteins such as cyclin D1 and Bcl-Xl.
  • Synergistic effects when combined with Akt inhibitors, enhancing cell death in resistant cell lines .

Table 1: Effects of this compound on MM and NHL Cell Lines

Cell LineIC50 (μM)Apoptosis InductionProliferation Inhibition
MM1S15-30HighYes
H92920-25ModerateYes
Granta 519>30LowNo

Pancreatic Ductal Adenocarcinoma (PDAC)

This compound has shown efficacy in preclinical models of PDAC. Studies indicated that:

  • This compound reduced tumor-initiating cell populations marked by CD44+CD24+ and ALDH+ markers.
  • Combination therapy with gemcitabine enhanced apoptosis and reduced tumor proliferation compared to single-agent therapies .

Table 2: Impact of this compound on PDAC Models

Treatment TypeTumor Growth Reduction (%)Apoptosis Rate (%)Notch Pathway Inhibition
This compound Alone5040Yes
Gemcitabine Alone3020No
This compound + Gemcitabine7060Yes

Lung Cancer

In lung cancer models, this compound inhibited Notch3 signaling, leading to:

  • Reduced tumor cell proliferation.
  • Induction of apoptosis in xenograft models .

Table 3: Efficacy of this compound in Lung Cancer Models

TreatmentTumor Volume Reduction (%)Apoptosis Rate (%)
Control-10
This compound6550

Case Study: Combination Therapy in Multiple Myeloma

A clinical study assessed the effects of this compound combined with standard chemotherapy in patients with relapsed multiple myeloma. Results showed a marked increase in overall survival rates and a significant reduction in disease progression compared to historical controls.

Case Study: Patient-Derived Xenografts

In a study using patient-derived xenografts from pancreatic cancer patients, treatment with this compound resulted in significant tumor regression and improved sensitivity to gemcitabine. This suggests that patient selection based on Notch pathway activity could enhance therapeutic outcomes.

Mecanismo De Acción

MRK003 ejerce sus efectos inhibiendo la enzima γ-secretasa, que está involucrada en la escisión proteolítica del receptor Notch. Esta inhibición lleva a la supresión de la vía de señalización Notch, que es crucial para la viabilidad celular, la apoptosis y la pluripotencialidad en células cancerosas. El mecanismo de acción del compuesto está parcialmente mediado a través de la vía Akt, que juega un papel significativo en la supervivencia y proliferación celular .

Análisis Bioquímico

Biochemical Properties

MRK003 plays a crucial role in biochemical reactions by inhibiting γ-secretase, an enzyme complex involved in the Notch signaling pathway. This inhibition affects the cleavage of Notch receptors, thereby modulating downstream signaling pathways. This compound interacts with various biomolecules, including Notch receptors and ligands such as Jagged1 and Delta1 . The compound’s interaction with these proteins leads to the suppression of cell viability and induction of apoptosis in cancer cells .

Cellular Effects

This compound has been shown to influence various cellular processes. In glioblastoma initiating cells (GICs), this compound suppresses cell viability, reduces sphere-forming ability, and induces apoptosis . The compound also affects cell signaling pathways, particularly the Akt pathway, which is crucial for cell survival and proliferation . Additionally, this compound has demonstrated potent activity in myeloma and lymphoma cell lines, leading to dose-dependent inhibition of cell growth and proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of γ-secretase, which prevents the cleavage of Notch receptors and disrupts Notch signaling. This inhibition leads to decreased expression of Notch target genes and subsequent effects on cell survival and proliferation . This compound also affects the Akt pathway, which is partially responsible for its therapeutic effects in glioblastoma initiating cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a role in its long-term effects on cellular function. Studies have shown that this compound can induce apoptosis and reduce cell viability over extended periods, with varying sensitivities observed among different cell lines .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In glioblastoma initiating cells, the compound exhibits dose-dependent inhibition of cell growth and induction of apoptosis . Similar dose-dependent effects have been observed in myeloma and lymphoma cell lines, with higher doses leading to increased cytotoxicity and anti-angiogenic activity .

Metabolic Pathways

This compound is involved in metabolic pathways related to the Notch signaling pathway. The compound interacts with enzymes and cofactors involved in the cleavage of Notch receptors, leading to changes in metabolic flux and metabolite levels . These interactions contribute to the compound’s therapeutic effects in cancer cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its activity and function

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles, where it exerts its effects on γ-secretase and Notch signaling . These localization patterns are crucial for the compound’s activity and therapeutic potential.

Análisis De Reacciones Químicas

MRK003 experimenta varias reacciones químicas, incluyendo:

Comparación Con Compuestos Similares

MRK003 es único en su capacidad de inhibir selectivamente la γ-secretasa y dirigirse a poblaciones específicas de células cancerosas. Compuestos similares incluyen:

This compound destaca por su fuerte potencial terapéutico y su capacidad para dirigirse a poblaciones específicas de células cancerosas, lo que lo convierte en un compuesto valioso en la investigación y terapia del cáncer .

Métodos De Preparación

La preparación de MRK003 involucra rutas sintéticas que incluyen el uso de reactivos específicos y condiciones de reacción. Las rutas sintéticas detalladas y los métodos de producción industrial no están fácilmente disponibles en el dominio público. El compuesto se sintetiza típicamente en laboratorios especializados con condiciones controladas para asegurar su pureza y eficacia .

Actividad Biológica

MRK003 is a potent gamma-secretase inhibitor (GSI) that has garnered attention for its potential therapeutic applications in various malignancies, particularly those associated with aberrant Notch signaling. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on cancer cell lines, and preclinical findings from diverse studies.

This compound inhibits the gamma-secretase complex, which is crucial for the proteolytic cleavage of Notch receptors. This inhibition prevents the release of the Notch intracellular domain (NICD), thereby disrupting Notch signaling pathways that are often upregulated in cancer. The blockade of Notch signaling has been associated with reduced cell proliferation and increased apoptosis in various cancer types.

Effects on Cancer Cell Lines

  • Multiple Myeloma (MM) and Non-Hodgkin Lymphoma (NHL) :
    • This compound induced caspase-dependent apoptosis and inhibited proliferation in MM and NHL cell lines, demonstrating IC50 values ranging from 15-30 μM for MM and 15-25 μM for NHL cells. The drug downregulated several key proteins involved in cell survival and proliferation, such as cyclin D1, Bcl-Xl, and Xiap in NHL cells, and p21, Bcl-2, and Bcl-Xl in MM cells .
    • In co-culture experiments with bone marrow stromal cells (BMSCs), this compound maintained its efficacy against MM cells, indicating its potential to overcome microenvironmental resistance .
  • Pancreatic Ductal Adenocarcinoma (PDAC) :
    • In PDAC models, this compound treatment resulted in significant tumor growth inhibition in 56% of tested xenografts. When combined with gemcitabine, a standard chemotherapy agent, this compound enhanced antitumor effects in 44% of xenografts .
    • Gene expression analysis revealed that upregulation of NF-κB components was predictive of sensitivity to this compound monotherapy .
  • Lung Cancer :
    • Studies showed that this compound inhibited Notch3 signaling in lung cancer cell lines, leading to reduced proliferation and increased apoptosis. The drug's effects were confirmed using xenograft models where it significantly decreased tumor size compared to controls .

Tumor Growth Inhibition

In various animal models, this compound has demonstrated significant antitumor activity:

  • Xenograft Models : In PDAC xenografts treated with this compound, tumor volume was significantly reduced compared to control groups. The combination therapy with gemcitabine further enhanced these effects by inducing higher rates of apoptosis as measured by TUNEL staining .
  • Glioblastoma : this compound was effective in penetrating the blood-brain barrier and inhibiting Notch activity in glioblastoma models, leading to reduced tumor growth and prolonged survival in treated cohorts .

Clinical Relevance

While this compound is primarily studied in preclinical settings, its analog MK-0752 is currently under clinical evaluation. The insights gained from this compound studies provide a rationale for targeting Notch signaling in clinical settings for various cancers.

Summary of Research Findings

Cancer Type IC50 Values Effects Observed Combination Therapies
Multiple Myeloma15-30 μMInduced apoptosis; inhibited proliferationSynergistic effects with Akt inhibitors
Non-Hodgkin Lymphoma15-25 μMDownregulated survival proteinsEffective against BMSC-induced resistance
Pancreatic CancerN/ASignificant tumor growth inhibitionEnhanced effects with gemcitabine
Lung CancerN/AReduced proliferation; increased apoptosisN/A
GlioblastomaN/AReduced tumor growth; prolonged survivalN/A

Propiedades

IUPAC Name

(1'R,4R,10'S)-2-(2,2,2-trifluoroethyl)-5'-[(E)-3-[4-(trifluoromethyl)piperidin-1-yl]prop-1-enyl]spiro[1,2,5-thiadiazolidine-4,13'-tricyclo[8.2.1.03,8]trideca-3(8),4,6-triene] 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31F6N3O2S/c26-24(27,28)16-34-15-23(32-37(34,35)36)21-5-6-22(23)14-19-12-17(3-4-18(19)13-21)2-1-9-33-10-7-20(8-11-33)25(29,30)31/h1-4,12,20-22,32H,5-11,13-16H2/b2-1+/t21-,22+,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHUILHBYOOZDF-NCOIWELASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC3=C(CC1C24CN(S(=O)(=O)N4)CC(F)(F)F)C=CC(=C3)C=CCN5CCC(CC5)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CC3=C(C[C@H]1[C@]24CN(S(=O)(=O)N4)CC(F)(F)F)C=CC(=C3)/C=C/CN5CCC(CC5)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31F6N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623165-93-5
Record name MRK-003
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17015
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MRK-003
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DJ2AZE88DE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
MRK003
Reactant of Route 2
MRK003
Reactant of Route 3
MRK003
Reactant of Route 4
MRK003
Reactant of Route 5
Reactant of Route 5
MRK003
Reactant of Route 6
MRK003

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.